N-(Acid-PEG2)-N-bis(PEG2-propargyl)

Description

Properties

IUPAC Name |

3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDIWKKKCXHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG2-propargyl): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

This guide provides a comprehensive technical overview of the heterotrifunctional linker, N-(Acid-PEG2)-N-bis(PEG2-propargyl). Designed for researchers, chemists, and drug development professionals, this document delves into the core attributes of this versatile molecule, including its structure, physicochemical properties, and its pivotal role in the synthesis of complex biomolecular architectures, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Power of Trifunctionality in Molecular Design

In the landscape of modern drug discovery and chemical biology, the ability to assemble complex molecular constructs with precision is paramount. Heterobifunctional linkers have long been the workhorses of bioconjugation, enabling the connection of two distinct molecular entities. However, the emergence of more sophisticated therapeutic modalities, such as PROTACs and antibody-drug conjugates (ADCs), has driven the demand for linkers with expanded capabilities.

N-(Acid-PEG2)-N-bis(PEG2-propargyl) rises to this challenge by offering three distinct points of chemical reactivity within a single, well-defined molecule. This trifunctional nature, coupled with the inherent benefits of polyethylene glycol (PEG) chains, provides an exceptional platform for creating novel therapeutics and research tools with enhanced properties and functionalities.

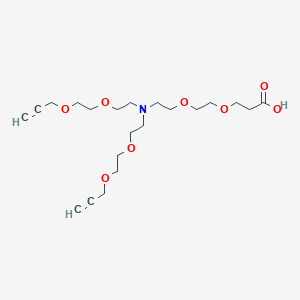

Molecular Structure and Physicochemical Properties

The unique architecture of N-(Acid-PEG2)-N-bis(PEG2-propargyl) is central to its utility. It features a central tertiary amine, from which emanate three PEGylated arms: one terminating in a carboxylic acid and two in propargyl groups.

Caption: Chemical Structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl).

The key physicochemical properties of this linker are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₅NO₈ | [1] |

| Molecular Weight | 429.51 g/mol | [1] |

| CAS Number | 2100306-49-6 | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

The PEGylated nature of the linker imparts several advantageous properties. The ethylene glycol repeats enhance aqueous solubility, which is often a challenge for complex, hydrophobic molecules like PROTACs.[4] This increased hydrophilicity can also improve cell permeability and reduce non-specific binding, leading to improved pharmacokinetic profiles.[5]

Synthesis of N-(Acid-PEG2)-N-bis(PEG2-propargyl)

While commercially available, understanding the synthetic route to N-(Acid-PEG2)-N-bis(PEG2-propargyl) is valuable for researchers who may wish to create custom analogues. A plausible and efficient synthetic strategy involves a multi-step process starting from readily available precursors.

Caption: Proposed Synthetic Workflow for N-(Acid-PEG2)-N-bis(PEG2-propargyl).

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N,N-bis(2-(prop-2-yn-1-yloxy)ethyl)ethanamine

-

To a solution of diethanolamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (NaH) at 0°C.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add propargyl bromide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired bis-propargyl intermediate.

Step 2: Michael Addition with Acrylonitrile

-

Dissolve the N,N-bis(2-(prop-2-yn-1-yloxy)ethyl)ethanamine in a suitable solvent such as acetonitrile.

-

Add acrylonitrile to the solution. The reaction can be catalyzed by a mild base if necessary.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the cyanoethylated intermediate.

Step 3: Hydrolysis to N-(Acid-PEG2)-N-bis(PEG2-propargyl)

-

Treat the crude product from Step 2 with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.

-

Heat the reaction mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

-

After cooling, adjust the pH to isolate the product. If acid hydrolysis was used, neutralize with a base. If base hydrolysis was used, acidify to protonate the carboxylic acid.

-

Extract the final product with an appropriate organic solvent.

-

Dry, concentrate, and purify by chromatography to obtain N-(Acid-PEG2)-N-bis(PEG2-propargyl).

Key Applications in Bioconjugation and PROTAC Development

The trifunctional nature of N-(Acid-PEG2)-N-bis(PEG2-propargyl) makes it a powerful tool for constructing complex molecular architectures. Its primary application lies in the synthesis of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[6]

Caption: General Workflow for PROTAC Synthesis using the Trifunctional Linker.

The two propargyl groups offer the potential for dual functionalization or the creation of branched PROTACs. This can be advantageous for targeting dimeric proteins or for improving the avidity of the PROTAC for its target.

Experimental Protocol: PROTAC Synthesis

Part A: Amide Coupling of an E3 Ligase Ligand

-

Dissolve N-(Acid-PEG2)-N-bis(PEG2-propargyl) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid.

-

Stir the reaction at room temperature for 1-2 hours.

-

Add the E3 ligase ligand containing a primary or secondary amine to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Purify the resulting conjugate by preparative HPLC.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the purified linker-E3 ligase conjugate and the azide-functionalized target protein ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule using preparative HPLC.

Conclusion and Future Perspectives

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a highly versatile and valuable tool for the modern medicinal chemist and chemical biologist. Its trifunctional nature, combined with the beneficial properties of its PEGylated structure, provides a robust platform for the synthesis of complex and potent therapeutic agents. The ability to perform orthogonal conjugations via amide bond formation and click chemistry allows for a modular and efficient approach to the construction of PROTACs and other advanced bioconjugates. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such advanced linkers will undoubtedly expand, paving the way for the next generation of precision medicines.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312. [Link]

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. Retrieved from [Link]

-

DC Chemicals. (n.d.). COA of N-(Acid-PEG2)-N-bis(PEG2-propargyl). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]

-

Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]

- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. nbinno.com [nbinno.com]

- 6. precisepeg.com [precisepeg.com]

A Technical Guide to N-(Acid-PEG2)-N-bis(PEG2-propargyl): A Trifunctional Linker for Advanced Bioconjugation and Drug Development

Introduction

In the evolving landscape of targeted therapeutics and complex biomolecular assembly, the demand for sophisticated chemical tools has never been greater. Heterobifunctional and, increasingly, heterotrifunctional linkers are pivotal components, enabling the precise conjugation of multiple molecular entities. This guide provides an in-depth technical overview of N-(Acid-PEG2)-N-bis(PEG2-propargyl), a branched, trifunctional polyethylene glycol (PEG) derivative. With a terminal carboxylic acid and two terminal propargyl groups, this linker offers a versatile platform for researchers in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex conjugates.[1][2] We will explore its core chemical properties, strategic applications, and the underlying principles of its reactivity.

Core Molecular Specifications

A precise understanding of a linker's fundamental properties is the bedrock of its effective application in complex chemical synthesis. N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a well-defined chemical entity with consistent properties across suppliers.

Molecular Identity

The systematic name for this compound is 10-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4,7,13,16-tetraoxa-10-azanonadec-18-ynoic acid.[3] However, its common name clearly denotes its key functional components: a carboxylic acid attached via a diethylene glycol (PEG2) spacer, and two propargyl groups, each also attached via a PEG2 spacer, to a central nitrogen atom.

Physicochemical Data

Quantitative data for this linker is summarized in the table below, providing essential information for reaction planning and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₅NO₈ | [3][4][5][6] |

| Molecular Weight | 429.5 g/mol (avg.) | [3][4][5][6] |

| CAS Number | 2100306-49-6 | [3][4] |

| Purity | Typically ≥95% | [3][4] |

| Appearance | Pale yellow oily matter | [] |

| Solubility | Soluble in DMSO, DMF, DCM | [][8] |

The Chemistry of a Trifunctional System: Reactivity and Rationale

The utility of N-(Acid-PEG2)-N-bis(PEG2-propargyl) stems from its three distinct reactive handles. The strategic orthogonality of these groups allows for sequential or one-pot multi-component conjugations, a critical requirement in the construction of molecules like PROTACs.

The Carboxylic Acid: A Handle for Amidation

The terminal carboxylic acid is a classical functional group for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands.[9]

-

Mechanism of Action: The carboxylic acid itself is not directly reactive with amines. It requires activation to convert the hydroxyl group into a better leaving group. This is typically achieved using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[3][9] The addition of activators like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can further enhance efficiency and yield a more stable intermediate, mitigating side reactions. The activated acid then readily reacts with a primary amine to form a stable amide bond.

-

Expert Insight: The choice of activator is crucial. For aqueous-based conjugations common in bioconjugation, water-soluble EDC is preferred. For organic synthesis, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and rapid reaction times.[10][11] The PEG spacer adjacent to the acid enhances the linker's aqueous solubility, which can be advantageous for biological applications.[9]

The Propargyl Groups: Gateways for Click Chemistry

The two terminal propargyl (alkyne) groups are specifically designed for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][12] This reaction is renowned for its high specificity, quantitative yields, and tolerance of a wide range of functional groups and reaction conditions.

-

Mechanism of Action: In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group will react exclusively with an azide-functionalized molecule. This 1,3-dipolar cycloaddition reaction forms a highly stable, five-membered triazole ring, covalently linking the two molecules.[13]

-

Trustworthiness of the Protocol: The near-perfect specificity of the CuAAC reaction is its greatest strength. It allows for the conjugation of azide-tagged molecules in complex biological mixtures with minimal off-target reactions. This self-validating nature ensures that the intended conjugate is the principal product. The presence of two propargyl groups allows for the attachment of two separate azide-containing molecules, or for creating branched structures that can engage multiple targets.

The diagram below illustrates the orthogonal reactivity of the linker's functional groups.

Caption: Orthogonal reaction scheme for the trifunctional linker.

Application Focus: PROTAC Synthesis

A primary application for this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

The structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl) is well-suited for PROTAC development. For instance, the carboxylic acid can be used to conjugate to a ligand for the E3 ligase, while one or both propargyl groups can be used to attach to a ligand for the target protein. The branched nature and the flexible PEG spacers are critical for optimizing the spatial orientation and distance between the two ligands, which significantly impacts the efficiency of the resulting ternary complex (E3 ligase-PROTAC-target protein).[4]

The workflow for synthesizing a PROTAC using this linker is outlined below.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general methodology for conjugating an amine-containing molecule to the carboxylic acid moiety of the linker.

Materials:

-

N-(Acid-PEG2)-N-bis(PEG2-propargyl)

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolution: In a dry reaction vial under an inert atmosphere, dissolve N-(Acid-PEG2)-N-bis(PEG2-propargyl) (1.0 eq) in anhydrous DMF.

-

Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the amine-containing molecule (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC). Reactions are typically complete within 2-4 hours.

-

Work-up & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should then be purified by flash column chromatography or preparative HPLC to yield the desired amide conjugate.

Conclusion

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a powerful and versatile trifunctional linker. Its well-defined structure, featuring orthogonal reactive groups, provides researchers with a robust tool for constructing complex molecular architectures. The combination of a carbodiimide-reactive acid and two click-ready propargyl groups makes it particularly suitable for the modular synthesis of PROTACs and other multi-component systems in drug discovery and chemical biology. The integrated PEG spacers further enhance its utility by improving the solubility and pharmacokinetic properties of the final conjugates.[12][14] As the demand for precision-engineered therapeutics grows, the strategic application of such advanced linkers will continue to be a cornerstone of innovation.

References

-

N-(Acid-PEG2)-N-bis(PEG2-propargyl). AxisPharm. [Link]

-

N-(PEG2-C2-acid)-N-bis(PEG2-propargyl). Chemsrc. [Link]

-

COA of N-(Acid-PEG2)-N-bis(PEG2-propargyl). DC Chemicals. [Link]

-

N-(Acid-PEG2)-N-bis(PEG2-propargyl). Y-Y PEG. [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. [Link]

-

Propargyl PEG. AxisPharm. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Me-N-bis(PEG2-propargyl) | TargetMol [targetmol.com]

- 3. N-(Acid-PEG2)-N-bis(PEG2-propargyl), CAS 2100306-49-6 | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(PEG2-C2-acid)-N-bis(PEG2-propargyl) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. N-(Acid-PEG2)-N-bis(PEG2-propargyl)|COA [dcchemicals.com]

- 8. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]

- 11. Propargyl-PEG10-acid, 2055022-18-7 | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-(Acid-PEG2)-N-bis(PEG2-propargyl)_2100306-49-6_新研博美 [xinyanbm.com]

- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

In-Depth Technical Guide: Solubility Characteristics of N-(Acid-PEG2)-N-bis(PEG2-propargyl)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(Acid-PEG2)-N-bis(PEG2-propargyl), a heterotrifunctional linker of significant interest in advanced bioconjugation, proteomics, and targeted drug delivery. The molecule's unique architecture, featuring a terminal carboxylic acid and two terminal propargyl groups, each separated from a central nitrogen atom by a short di-ethylene glycol (PEG2) spacer, imparts a distinct amphiphilic profile. This guide offers a detailed examination of its solubility in aqueous systems, the critical influence of pH, and its behavior in common organic solvents. We present field-proven protocols for solubilization, troubleshooting advice, and discuss the profound implications of its solubility on the design and performance of next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to a Versatile Bioconjugation Architect

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a sophisticated chemical tool designed for creating complex, multifunctional biomolecular conjugates. Its structure is purpose-built to bridge distinct molecular entities with precision and control.

1.1 Chemical Structure and Physicochemical Properties

The molecule, with a molecular weight of 429.51 g/mol , possesses three key functional domains that dictate its reactivity and solubility.

-

Carboxylic Acid Handle: A terminal carboxyl group (-COOH) provides a reactive site for conjugation to primary amines via carbodiimide chemistry (e.g., EDC, NHS), forming stable amide bonds.[1][2] This group's ionizable nature is a primary determinant of aqueous solubility.

-

Dual Propargyl Groups: Two terminal alkyne moieties serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This enables the highly efficient and bioorthogonal attachment of two separate azide-containing molecules.

-

PEG Spacers: Three discrete di-ethylene glycol (PEG2) chains enhance the molecule's overall hydrophilicity, improve the solubility of resulting conjugates, and provide spatial separation between the conjugated entities to minimize steric hindrance.[5][6][7]

The combination of the polar, ionizable acid and hydrophilic PEG chains with the more nonpolar propargyl groups gives the molecule an amphiphilic character, allowing for solubility in a range of solvents.

Caption: Functional domains of N-(Acid-PEG2)-N-bis(PEG2-propargyl).

1.2 Key Applications in Bioconjugation and Drug Delivery

The linker's trifunctional nature makes it invaluable for:

-

PROTAC Synthesis: Serving as a central scaffold to connect a target-binding ligand and an E3 ligase ligand.[1][3] The PEG spacers can enhance the solubility and cell permeability of the final PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): Attaching two drug molecules to a single point on an antibody or, conversely, linking a single drug to two points for advanced structural control.[1]

-

Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterial development.[1]

Core Solubility Characteristics

A thorough understanding of solubility is paramount for successful experimental design, ensuring the linker is fully dissolved and available for reaction.

2.1 Aqueous Solubility Profile

Due to the hydrophilic PEG chains and the carboxylic acid group, the linker exhibits moderate to good solubility in water and aqueous buffers.[5][8] However, its solubility is not unlimited and is critically dependent on pH. Hydrophobic interactions from the propargyl groups can lead to aggregation at high concentrations or under unfavorable pH conditions.

2.2 The Decisive Influence of pH

The protonation state of the terminal carboxylic acid is the single most important factor governing the linker's aqueous solubility.[9]

-

Acidic Conditions (pH < 4): At a pH well below the pKa of the carboxylic acid (typically ~4-5), the group is fully protonated (-COOH).[10] This neutral form is significantly more hydrophobic, leading to poor water solubility.[9][11] In strongly acidic media, the molecule may precipitate.

-

Neutral to Alkaline Conditions (pH > 6): At pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This negatively charged state dramatically increases the molecule's polarity and its favorable interactions with water, leading to significantly enhanced solubility.[9]

Caption: Effect of pH on the aqueous solubility of the linker.

2.3 Solubility in Common Organic Solvents

The linker's mixed polarity allows for its dissolution in a variety of common organic solvents. This is crucial for synthetic steps that may precede aqueous bioconjugation reactions.

| Solvent | Type | Solubility | Rationale & Remarks |

| DMSO | Polar Aprotic | High | Excellent choice for preparing concentrated stock solutions. Effectively solvates both polar and nonpolar moieties of the molecule.[8] |

| DMF | Polar Aprotic | High | Similar to DMSO, widely used in peptide synthesis and bioconjugation.[8] |

| Methanol / Ethanol | Polar Protic | Moderate | Generally soluble, but less effective than DMSO/DMF for high concentrations. May require slight warming. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Soluble, often used in purification (e.g., HPLC). |

| DCM / Chloroform | Nonpolar | Moderate | The PEG chains provide enough polarity to allow for solubility in these chlorinated solvents.[8] |

| Water | Polar Protic | pH-Dependent | Poor at acidic pH, good at neutral to basic pH. |

| Diethyl Ether | Nonpolar | Insoluble | Generally, PEG-containing molecules have very poor solubility in ether.[8] |

Experimental Protocols for Solubilization and Handling

Proper handling and dissolution are critical to avoid experimental failure. PEGs are known to be hygroscopic and should be stored at -20°C under inert gas.[8]

3.1 Protocol for Preparing Aqueous Stock Solutions

This protocol leverages pH adjustment to ensure complete dissolution for bioconjugation reactions in aqueous buffers (e.g., PBS).

-

Weighing: Weigh the required amount of the linker in a microcentrifuge tube.

-

Initial Suspension: Add a fraction of the final required volume of the target buffer (e.g., PBS, pH 7.4). The linker may not dissolve completely and may form a suspension.

-

pH Adjustment (Crucial Step): Add a small volume (1-5 µL) of a dilute basic solution (e.g., 0.1 M NaOH) and vortex. The solution should clarify as the carboxylic acid deprotonates.

-

Final Volume & pH Check: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration. Verify that the final pH of the stock solution is suitable for the downstream application.

-

Validation: For critical applications, centrifuge the stock solution at >10,000 x g for 5 minutes. The absence of a pellet confirms complete solubilization.

3.2 Protocol for Solubilization in Organic Media

This procedure is intended for preparing the linker for organic synthesis steps.

-

Inert Atmosphere: If subsequent reactions are moisture-sensitive, perform these steps under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous DMSO or DMF to the pre-weighed linker to achieve the desired concentration (e.g., 10-100 mM).[3]

-

Facilitating Dissolution: Vortex vigorously. Gentle warming (30-40°C) can be applied if dissolution is slow, but avoid high temperatures to prevent potential degradation.

-

Storage: Store the anhydrous stock solution at -20°C with desiccant. Avoid repeated freeze-thaw cycles.[8]

Caption: Workflow for selecting a solvent and preparing a stock solution.

Practical Implications in Key Applications

The solubility profile of this linker directly impacts the success and reproducibility of advanced therapeutic development.

4.1 Impact on PROTAC Design and Efficacy

The development of effective PROTACs is often hampered by poor solubility. Incorporating linkers with hydrophilic PEG chains is a key strategy to overcome this challenge.[7] The solubility of the N-(Acid-PEG2)-N-bis(PEG2-propargyl) linker contributes favorably to the overall solubility of the final PROTAC conjugate, which is critical for achieving sufficient concentrations for cell-based assays and improving pharmacokinetic properties in vivo.

4.2 Considerations for Antibody-Drug Conjugate (ADC) Development

In ADC manufacturing, maintaining the stability and solubility of the antibody during conjugation is paramount. Using a linker that is readily soluble in aqueous buffers at or near physiological pH (e.g., pH 7.4-8.0) is highly advantageous. It avoids the need to introduce high percentages of organic co-solvents, which can denature the antibody and lead to aggregation.[5] The excellent pH-dependent aqueous solubility of this linker makes it highly compatible with standard ADC conjugation protocols.

Conclusion

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a powerful and versatile linker whose utility is intrinsically linked to its solubility characteristics. Its amphiphilic nature, governed by hydrophilic PEG chains and more hydrophobic propargyl end-groups, allows for dissolution in both aqueous and organic media. The key to leveraging its full potential lies in the strategic manipulation of pH to control the ionization state of its terminal carboxylic acid, thereby maximizing aqueous solubility. By following the protocols and understanding the principles outlined in this guide, researchers can ensure reliable and reproducible results in the synthesis of complex bioconjugates for the next generation of targeted therapies and research tools.

References

- Shochem. (2025, November 11).

- PubMed. (n.d.). Colloidal phase behavior of pH-responsive, amphiphilic PEGylated poly(carboxylic acid)s and effect on kinetic solubility under acidic conditions.

- Creative PEGWorks®. (n.d.).

- Sigma-Aldrich. (n.d.). Propargylic acid.

- BenchChem. (n.d.).

- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).

- Toronto Research Chemicals. (n.d.). Propargyl-PEG4-CH2CO2H.

- ResearchGate. (2025, August 9). Colloidal phase behavior of pH-responsive, amphiphilic PEGylated poly(carboxylicacid)s and effect on kinetic solubility under acidic conditions | Request PDF.

- AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers.

- BenchChem. (n.d.).

- AxisPharm. (2024, September 24).

- PubMed. (2011, August 19). Polyethylene glycol behaves like weak organic solvent.

- AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- ResearchGate. (2025, August 7). Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 5. interchim.fr [interchim.fr]

- 6. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 10. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 11. Colloidal phase behavior of pH-responsive, amphiphilic PEGylated poly(carboxylic acid)s and effect on kinetic solubility under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(Acid-PEG2)-N-bis(PEG2-propargyl): A Branched, Heterobifunctional Linker for Advanced Bioconjugation

Abstract

The precise construction of complex biomolecular conjugates is a cornerstone of modern therapeutic and diagnostic development. Success in fields like antibody-drug conjugates (ADCs) and targeted drug delivery hinges on the ability to link distinct molecular entities with control over stoichiometry, stability, and spatial orientation. This guide provides an in-depth examination of N-(Acid-PEG2)-N-bis(PEG2-propargyl), a branched, heterobifunctional polyethylene glycol (PEG) linker. We will dissect its molecular architecture, elucidate its dual-mode mechanism of action, and provide field-proven protocols for its application. This linker's unique design, featuring a single amine-reactive carboxylic acid and two bio-orthogonal terminal alkynes, enables a sequential and controlled conjugation strategy, offering a distinct advantage for creating high-valency conjugates with favorable physicochemical properties.

Molecular Architecture and Strategic Design

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a meticulously designed chemical tool for multi-step bioconjugation. Its structure facilitates a highly controlled, two-stage linking process, making it an exemplary choice for researchers developing complex bioconjugates.[1][2][3][4]

Key Structural Components

The molecule's power lies in the distinct functionalities of its three arms, all connected to a central nitrogen atom:

-

Carboxylic Acid Moiety: A single terminal carboxyl group (-COOH) serves as the primary anchor point for attachment to biomolecules. This group is selectively activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins and peptides.[3][5]

-

Bis-Propargyl Functionality: Two separate arms terminate in propargyl groups, which feature a terminal alkyne (-C≡CH). These alkynes are the bio-orthogonal handles for the second stage of conjugation, reacting with azide-containing molecules via copper-catalyzed "click chemistry".[3][6]

-

PEG Spacers: Each functional group is separated from the central nitrogen core by a short, discrete PEG2 (two ethylene glycol units) spacer. These hydrophilic spacers are critical for enhancing the overall water solubility of the linker and the final conjugate, mitigating aggregation, and providing spatial separation between the conjugated molecules.[7][8]

Physicochemical Properties

A clear understanding of the linker's properties is essential for experimental design.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₅NO₈ | [1][3][4] |

| Molecular Weight | ~429.5 g/mol | [1][3][4] |

| CAS Number | 2100306-49-6 | [1][3][4] |

| Solubility | Soluble in Water, DMSO, DMF | [3] |

Mechanism of Action: A Sequential, Dual-Chemistry Approach

The linker's heterobifunctional nature dictates a two-part mechanism of action. First, the biomolecule is "functionalized" using the acid group. Second, the "payload" molecules are attached using the dual alkyne handles. This sequential process is fundamental to creating well-defined conjugates.

Part 1: Amine-Reactive Conjugation via Carbodiimide Chemistry

The initial step involves forming a stable amide bond between the linker's carboxylic acid and a primary amine on a target biomolecule (e.g., an antibody). This is achieved through a robust and well-documented two-step activation process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[9][]

Mechanism Deep Dive:

-

Carboxyl Activation: EDC reacts with the linker's carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][12][13] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency.[11][12]

-

NHS Ester Stabilization: The addition of NHS immediately "traps" the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[11][14][15] This two-step process is crucial as it increases the half-life of the activated linker, allowing for a more efficient reaction with the target biomolecule while minimizing side reactions.[9][14]

-

Amide Bond Formation: The amine-reactive NHS ester readily reacts with a primary amine on the target biomolecule via nucleophilic acyl substitution.[9][] This forms a highly stable amide bond and releases NHS as a byproduct.[9]

Causality Behind Experimental Choices:

-

Why use a two-step (EDC/NHS) process? Direct EDC-mediated coupling can lead to side-product formation and is less efficient. Stabilizing the intermediate with NHS provides a cleaner, higher-yield reaction.[12][14]

-

Why is pH control critical? The reaction is strongly pH-dependent. Optimal pH is typically between 7.2 and 8.5.[9][16] Below pH 7, primary amines are protonated (-NH₃⁺) and lose their nucleophilicity.[9][17] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, competing with the desired amine reaction.[9][16]

Part 2: Bio-orthogonal Ligation via Copper-Catalyzed Click Chemistry

Once the linker is attached to the primary biomolecule, the two terminal propargyl groups are available for reaction. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold-standard "click" reaction used for this step.[18] It allows for the highly efficient and specific covalent linkage of two azide-functionalized molecules (e.g., drugs, imaging agents, or peptides) to the linker's alkyne handles.[19][20][21]

Mechanism Deep Dive:

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) species.[22][23]

-

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[24]

-

Ligand Acceleration & Protection: A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included. The ligand serves a dual purpose: it stabilizes the Cu(I) oxidation state, preventing oxidative damage to sensitive biomolecules, and it accelerates the catalytic cycle, leading to faster and more efficient reactions.[25][26]

-

Cycloaddition: The Cu(I) catalyst coordinates with the alkyne, activating it for a [3+2] cycloaddition reaction with the azide-containing payload molecule. This process is highly specific and bio-orthogonal, meaning it does not cross-react with other functional groups present in a biological milieu.[23][26]

Causality Behind Experimental Choices:

-

Why use a Copper catalyst? The uncatalyzed reaction is extremely slow and requires high temperatures. The Cu(I) catalyst dramatically increases the reaction rate, allowing it to proceed quickly at room temperature under biocompatible conditions.[23]

-

Why add a reducing agent and ligand? Cu(I) is unstable in aqueous, aerobic buffers and can disproportionate or be oxidized to the inactive Cu(II) state. Sodium ascorbate continuously regenerates the active catalyst.[24] Ligands like THPTA protect proteins from potential oxidative damage caused by copper and reactive oxygen species that can be generated during the reaction.[24][25][26]

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for a two-step conjugation. Note: Optimization is critical for each specific biomolecule and payload combination.

Protocol 1: Conjugation of Linker to Antibody via EDC/NHS Chemistry

Objective: To covalently attach N-(Acid-PEG2)-N-bis(PEG2-propargyl) to surface lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

-

N-(Acid-PEG2)-N-bis(PEG2-propargyl)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: PBS, pH 7.4-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Buffer Exchange: Equilibrate the mAb into PBS, pH 7.4 using a desalting column to remove any amine-containing storage buffers (e.g., Tris). Adjust protein concentration to 2-10 mg/mL.

-

Prepare Reagents: Perform immediately before use.

-

Prepare a 10 mg/mL solution of the linker in anhydrous DMSO.

-

Prepare 10 mg/mL solutions of EDC and NHS separately in cold Activation Buffer.

-

-

Linker Activation:

-

In a microfuge tube, combine 10 molar equivalents of the linker solution with 20 molar equivalents of both EDC and NHS solutions relative to the amount of mAb.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated linker mixture directly to the mAb solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS ester. Incubate for 15 minutes.

-

Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Confirm conjugation and determine the linker-to-antibody ratio using techniques such as MALDI-TOF MS or HIC-HPLC.

Protocol 2: CuAAC "Click" Conjugation of Azide-Payload to Alkyne-Modified Antibody

Objective: To attach an azide-functionalized payload to the alkyne-modified antibody from Protocol 1.

Materials:

-

Alkyne-modified mAb (from Protocol 1) in PBS, pH 7.4

-

Azide-functionalized payload

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 250 mM in water, prepare fresh)

-

THPTA ligand solution (e.g., 100 mM in water)

-

Anhydrous DMSO or appropriate solvent for payload

-

Desalting or Size-Exclusion Chromatography (SEC) columns

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-payload in DMSO to a stock concentration of 10-50 mM.

-

Prepare a fresh solution of Sodium Ascorbate.

-

-

Prepare Click Reagent Premix: In a separate tube, combine the following in order:

-

CuSO₄ solution (to a final reaction concentration of 0.5-1 mM)

-

THPTA ligand solution (5 molar equivalents relative to copper; final concentration 2.5-5 mM)

-

Azide-payload solution (10-20 molar equivalents per alkyne on the antibody)

-

Vortex briefly to mix.

-

-

Initiate Reaction:

-

Add the Click Reagent Premix to the alkyne-modified mAb solution.

-

Add the fresh Sodium Ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. Mix gently but thoroughly.

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Purification: Purify the final antibody-drug conjugate from excess reagents and payload using SEC or desalting columns equilibrated in the final formulation buffer.

-

Characterization: Analyze the final conjugate to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC.

The Strategic Advantage of a Branched Architecture

The "bis(propargyl)" design is not merely for redundancy; it is a strategic choice for enhancing conjugate performance, particularly in ADC development.[2][7][27]

-

Higher Drug-to-Antibody Ratio (DAR): Traditional conjugation methods that target native lysines or cysteines often struggle to achieve a high DAR without causing antibody aggregation or loss of affinity, especially when the drug or linker is hydrophobic.[7] This branched linker allows for the attachment of two payload molecules for every single modification site on the antibody, effectively doubling the payload capacity at a given site.[7][27]

-

Improved Physicochemical Properties: The hydrophilic PEG chains help to offset the hydrophobicity of many cytotoxic payloads.[7][8] This can lead to ADCs with higher solubility, reduced aggregation, and improved pharmacokinetic profiles compared to those made with purely hydrophobic linkers.[7][8]

Conclusion

N-(Acid-PEG2)-N-bis(PEG2-propargyl) represents a sophisticated class of chemical biology tools that provide researchers with exceptional control over the synthesis of complex bioconjugates. Its heterobifunctional design enables a reliable, sequential conjugation workflow, while its branched architecture offers a strategic pathway to creating potent, high-valency molecules with favorable biophysical properties. By understanding the distinct chemical mechanisms at play—amine-reactive coupling and bio-orthogonal click chemistry—and by carefully controlling experimental parameters, scientists can leverage this linker to advance the frontiers of targeted therapeutics, diagnostics, and beyond.

References

- Mastering Bioconjugation with N-Hydroxysuccinimide Esters.Google Cloud.

- Advances in click chemistry for drug discovery and development.PubMed.

- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.ACS Publications.

- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.Benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.Lumiprobe.

- The Use of Click Chemistry in Drug Development Applications.ResearchGate.

- Protocol: NHS Ester Labeling of Amino-Biomolecules.Interchim.

- PEG Linkers - ADC Review.ADC Review / Journal of Antibody-drug Conjugates.

- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.SpringerLink.

- The Strategic Advantage of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Synthesis: A Comparative Guide.Benchchem.

- N-bis(PEG2-propargyl) | CAS# 2100306-49-6 | Alkyne PEG Linker.MedKoo Biosciences.

- Recent updates in click and computational chemistry for drug discovery and development.Frontiers.

- Click Chemistry Methodology: The Novel Paintbrush of Drug Design.ACS Publications.

- NHS Esters for Antibody Labeling.BOC Sciences.

- Branched PEG, Branched Linker, Multi arm PEG.BroadPharm.

- Mechanism for protein immobilization via EDC/NHS coupling.ResearchGate.

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.Poly-sciences.

- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine.Benchchem.

- N-(PEG2-C2-acid)-N-bis(PEG2-propargyl).MedChemExpress.

- High Efficiency & Stability Protein CrossLinking with EDC & NHS.G-Biosciences.

- N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6.BroadPharm.

- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?PMC - NIH.

- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.PMC - NIH.

- Carbodiimide Crosslinker Chemistry.Thermo Fisher Scientific - US.

- N-(Acid-PEG2)-N-bis(PEG2-propargyl).Precise PEG.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.Jena Bioscience.

- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.Lumiprobe.

- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.ACS Symposium Series.

- Peptide Conjugation via CuAAC 'Click' Chemistry.MDPI.

- N-(Acid-PEG2)-N-bis(PEG2-propargyl).Click Chemistry Tools.

- N-(Acid-PEG2)-N-bis(PEG2-propargyl).AxisPharm.

- Propargyl-PEG2-acid, 1859379-85-3.BroadPharm.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 3. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(Acid-PEG2)-N-bis(PEG2-propargyl), CAS 2100306-49-6 | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adcreview.com [adcreview.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. interchim.fr [interchim.fr]

- 18. researchgate.net [researchgate.net]

- 19. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]

- 24. jenabioscience.com [jenabioscience.com]

- 25. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 26. lumiprobe.com [lumiprobe.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to N-(Acid-PEG2)-N-bis(PEG2-propargyl) for Advanced PROTAC Linker Design

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Spacer - The Linker as a Core Determinant of PROTAC Efficacy

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC's success is not merely a function of its two terminal ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase. The chemical linker connecting these two moieties is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[3][4][5][6]

This guide provides an in-depth technical overview of a highly versatile and strategically designed linker, N-(Acid-PEG2)-N-bis(PEG2-propargyl) . We will explore its unique structural features, the rationale behind its design, and provide actionable protocols for its application in the modular synthesis of next-generation PROTACs. As Senior Application Scientists, our goal is to move beyond simple descriptions and delve into the causality behind experimental choices, empowering you to make informed decisions in your own PROTAC design endeavors.

The Strategic Advantage of N-(Acid-PEG2)-N-bis(PEG2-propargyl)

The linker is far from a passive tether; its composition, length, and flexibility dictate the spatial arrangement and dynamics of the POI and E3 ligase.[6][] An optimal linker promotes favorable protein-protein interactions, leading to a stable and productive ternary complex—the essential prerequisite for efficient ubiquitination and degradation.[2][4][6]

N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a heterobifunctional linker engineered to address several key challenges in PROTAC development. Let's dissect its components to understand its utility.

Physicochemical Properties and Structure

| Property | Value | Source |

| Chemical Name | 10-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4,7,13,16-tetraoxa-10-azanonadec-18-ynoic acid | [8] |

| CAS Number | 2100306-49-6 | [8][9][10] |

| Molecular Formula | C21H35NO8 | [8][9][10] |

| Molecular Weight | 429.5 g/mol | [9][10] |

| Solubility | Water, DMSO, DCM, DMF | [10] |

Below is a 2D representation of the molecule's structure.

Caption: Chemical structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl).

Key Design Features and Their Rationale

-

PEGylated Backbone: The inclusion of polyethylene glycol (PEG) units is a deliberate choice to enhance the hydrophilicity and aqueous solubility of the resulting PROTAC.[1][2][11] This is crucial, as many PROTACs, due to their high molecular weight, often face challenges with poor solubility and cell permeability.[12][13] PEG linkers are the most common motifs in reported PROTACs for this reason.[5][11]

-

Heterobifunctionality for Modular Synthesis: The linker possesses two distinct reactive handles: a terminal carboxylic acid and two terminal propargyl (alkyne) groups.

-

The carboxylic acid allows for standard amide bond formation with an amine-containing E3 ligase ligand or POI ligand, typically using activators like EDC or HATU.[8][10]

-

The propargyl groups are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][14][15] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the final conjugation step in a modular PROTAC synthesis.[14][][17]

-

-

Branched, Dual-Alkyne Architecture: The most distinctive feature is the tertiary amine branching point, which presents two PEG2-propargyl arms. This "forked" design offers several potential advantages over traditional linear linkers:

-

Altered Vectorial Properties: It provides different exit vectors for the two ligands compared to a linear linker, which can be critical for achieving a productive ternary complex geometry.

-

Conformational Constraint: While PEG chains are flexible, the branched structure can introduce a degree of conformational constraint, which may reduce the entropic penalty upon binding and pre-organize the PROTAC into a favorable conformation.[6][]

-

Exploration of Novel Chemical Space: This architecture allows for the exploration of new spatial arrangements between the POI and E3 ligase, potentially unlocking degradation for targets that are recalcitrant to PROTACs with linear linkers.

-

Application in PROTAC Assembly: A Modular Workflow

The heterobifunctional nature of N-(Acid-PEG2)-N-bis(PEG2-propargyl) lends itself to a highly efficient and modular "click chemistry platform" for PROTAC synthesis.[14][18] This approach allows for the rapid generation of a library of PROTACs by combining different azide-modified ligands with the alkyne-functionalized linker.[14][18]

The general workflow is depicted below:

Caption: Modular PROTAC synthesis workflow.

Detailed Experimental Protocol: Synthesis of a PROTAC using N-(Acid-PEG2)-N-bis(PEG2-propargyl)

This protocol outlines a general procedure. Specific reaction conditions (e.g., solvent, temperature, reaction time) may need to be optimized for your specific ligands.

Part A: Amide Coupling to Generate the bis-Alkyne Intermediate

-

Dissolution: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (POI-NH2 or E3-NH2, 1.0 eq) and N-(Acid-PEG2)-N-bis(PEG2-propargyl) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure bis-alkyne intermediate.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Expertise & Experience Insight: The dual propargyl groups offer a unique opportunity. For this protocol, we will assume a 1:1 reaction to create a standard PROTAC. However, advanced applications could involve conjugating two different azide-containing molecules.

-

Dissolution: Dissolve the bis-alkyne intermediate (1.0 eq) and the azide-containing ligand (E3-N3 or POI-N3, 1.1 eq) in a solvent mixture, typically t-BuOH/H2O or DMF.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common choice is copper(II) sulfate pentahydrate (0.1 eq) and a reducing agent such as sodium ascorbate (0.2 eq).

-

Reaction: Add the catalyst solution to the solution of reactants. Stir the mixture at room temperature for 6-24 hours. The reaction is often characterized by a color change. Monitor for completion by LC-MS.

-

Purification: Once the reaction is complete, purify the final PROTAC using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

The Impact of Linker Architecture on Ternary Complex Formation

The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex.[19] The linker's length and composition are paramount in achieving this.[5][12] While flexible linkers like PEG can be advantageous by allowing the PROTAC to adopt multiple orientations, excessive flexibility can lead to an entropic penalty upon binding.[6][]

The branched structure of N-(Acid-PEG2)-N-bis(PEG2-propargyl) presents an interesting case. It provides flexibility through its PEG arms but also a degree of structural pre-organization due to the central tertiary amine. This balance can be crucial. Computational modeling and structural biology studies have shown that the linker is not just a passive spacer but can make direct interactions with the surfaces of the POI and E3 ligase, contributing to the stability of the ternary complex.[20] The unique geometry afforded by a branched linker may facilitate these favorable protein-protein interactions that would be inaccessible to a linear counterpart.

Caption: PROTAC mechanism of action.

Trustworthiness Through Self-Validating Systems: A Note on Controls

Every experiment requires controls to ensure the observed effects are specific. When developing a PROTAC with a novel linker, consider the following:

-

Inactive Epimer Control: Synthesize a PROTAC using an inactive epimer of the E3 ligase ligand (e.g., for a pomalidomide-based PROTAC, use the corresponding glutarimide). This control should bind the POI but not the E3 ligase and thus should not induce degradation.

-

Competitive Displacement: Pre-treat cells with an excess of the free POI ligand or E3 ligase ligand before adding the PROTAC. This should block ternary complex formation and prevent degradation.

-

Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the POI from degradation, confirming the involvement of the proteasome.

Conclusion and Future Outlook

The design of PROTACs has moved beyond a "trial-and-error" approach to a more rational, structure-guided process.[5] The linker is at the heart of this evolution. N-(Acid-PEG2)-N-bis(PEG2-propargyl) represents a sophisticated tool for the modern drug discoverer, offering enhanced solubility, modularity via click chemistry, and a unique branched architecture to explore novel ternary complex geometries. By understanding the rationale behind its design and employing robust synthetic and validation strategies, researchers can leverage this versatile linker to accelerate the development of potent and selective protein degraders, ultimately expanding the "druggable" proteome.

References

- Precise PEG. (n.d.). Linkers in PROTACs.

- MedchemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.

- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.

- Biopharma PEG. (n.d.). PROTAC Linkers.

- BenchChem. (2025). Assessing the Impact of Linker Composition on PROTAC Potency: A Comparative Guide.

- BenchChem. (2025). The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis.

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]

- (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.

-

ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

-

Zhang, T., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Retrieved from [Link]

-

Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]

-

Li, Y., et al. (2024). Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry. Advanced Science, 11(19), e2309440. Retrieved from [Link]

- MedChemExpress. (n.d.). N-(PEG2-C2-acid)-N-bis(PEG2-propargyl).

-

Wurz, R. P., et al. (2018). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. Retrieved from [Link]

-

Maple, H. J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(15), 10473-10483. Retrieved from [Link]

-

Becher, I., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Medicinal Chemistry, 66(10), 6563-6583. Retrieved from [Link]

- Cresset. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers.

- Biopharma PEG. (2022). Overview of Heterobifunctional Small Molecule Therapeutic Strategies.

-

Hughes, S. J., & Ciulli, A. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Essays in Biochemistry, 63(4), 455-466. Retrieved from [Link]

- AxisPharm. (n.d.). N-(Acid-PEG2)-N-bis(PEG2-propargyl).

- Precise PEG. (n.d.). N-(Acid-PEG2)-N-bis(PEG2-propargyl).

- DC Chemicals. (n.d.). COA of N-(Acid-PEG2)-N-bis(PEG2-propargyl).

- BroadPharm. (n.d.). N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6.

- (n.d.). N-(Acid-PEG2)-N-bis(PEG2-propargyl).

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- TargetMol. (n.d.). N-Me-N-bis(PEG2-propargyl).

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 8. N-(Acid-PEG2)-N-bis(PEG2-propargyl), CAS 2100306-49-6 | AxisPharm [axispharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bifunctional PEG Linkers for Click Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bifunctional Polyethylene Glycol (PEG) linkers and their synergistic application with click chemistry. We will move beyond simple definitions to explore the underlying principles, strategic considerations for experimental design, and field-proven applications that demonstrate the power of this combination in modern bioconjugation.

Introduction: A Tale of Two Technologies

In the realm of advanced bioconjugation, precision, efficiency, and biocompatibility are paramount. Two technologies have independently revolutionized how scientists create complex biomolecular architectures: PEGylation and click chemistry.

PEGylation , the covalent attachment of PEG chains to molecules, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] PEG linkers—hydrophilic, non-toxic, and non-immunogenic spacers—enhance the solubility and stability of conjugated molecules, such as proteins or hydrophobic drugs, while increasing their hydrodynamic radius to reduce renal clearance and extend circulation half-life.[3][4][5][6][7]

Click Chemistry , a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[8][9] This has made them an invaluable tool for selectively joining molecular components in everything from drug discovery to materials science.[9][10]

The true innovation lies in their combination. Bifunctional PEG linkers equipped with "click-reactive" handles provide a modular and highly efficient system for constructing sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to targeted nanoparticle delivery systems. This guide will dissect this powerful synergy, providing the foundational knowledge and practical insights required for successful implementation.

Section 1: The Architectural Blueprint: Understanding Bifunctional PEG Linkers

The choice of a linker is a critical design parameter that dictates the physical and biological properties of the final conjugate. PEG linkers are broadly classified based on their structure, distribution of chain lengths, and the nature of their terminal reactive groups.

1.1. Core Properties of PEG Polyethylene glycol's utility stems from its unique physicochemical properties:

-

Hydrophilicity: The repeating ethylene oxide units are highly soluble in aqueous solutions, a property that can be conferred upon hydrophobic molecules to which they are attached.[4][7]

-

Biocompatibility: PEG is well-tolerated in vivo, exhibiting low toxicity and minimal immunogenicity.[7][11]

-

Flexibility: The PEG chain is highly flexible, acting as a mobile spacer that can minimize steric hindrance between the conjugated partners.[4][5]

1.2. Monodisperse vs. Polydisperse PEG A crucial, and often overlooked, distinction is the dispersity of the PEG linker.

-

Polydisperse PEG: A mixture of PEG chains with a range of molecular weights, described by an average value. This heterogeneity can lead to a final product with varied pharmacokinetic profiles, complicating analytical characterization and regulatory approval.

-

Monodisperse (or Discrete) PEG (dPEG®): Comprises a single, specific chemical structure with a precise molecular weight.[11][12] The use of monodisperse PEG linkers is critical in therapeutic applications like ADCs, where a well-defined, homogeneous product is essential for predictable efficacy and safety.[11][12]

1.3. Structural Classification: Bifunctional Architectures Bifunctional PEGs contain reactive groups at both ends of the polymer chain, enabling them to act as molecular bridges.[]

-

Homobifunctional Linkers (X-PEG-X): Possess identical reactive groups at each terminus (e.g., NHS-PEG-NHS).[14][15][16] These are ideal for cross-linking identical molecules or for polymerization. However, when used to conjugate two different molecules, they can lead to undesirable side products like homodimers, requiring extensive purification.[14]

-

Heterobifunctional Linkers (X-PEG-Y): Feature two different reactive groups at their termini (e.g., NHS-PEG-Azide).[14][16][17] This orthogonality is the key to controlled, sequential bioconjugation. One molecule can be reacted with the first functional group, purified, and then introduced to a second molecule that reacts specifically with the second functional group. This stepwise approach minimizes side products and is the preferred method for constructing complex, well-defined conjugates.[6][14]

Caption: Structural diversity of bifunctional PEG linkers.

Section 2: The Reaction Engine: A Comparison of Click Chemistries

"Click chemistry" broadly refers to reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts.[8] For bioconjugation, the most prominent examples are the azide-alkyne cycloadditions.

2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The archetypal click reaction is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne, which yields a stable 1,4-disubstituted triazole.[9]

Mechanism: The reaction is initiated by the formation of a copper(I)-acetylide intermediate.[18][19] The azide then coordinates with the copper complex, followed by a stepwise cycloaddition to form the triazole ring.[18][19] The copper(I) catalyst is regenerated, allowing the cycle to continue.[19] This catalytic cycle results in a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[8]

Caption: Simplified workflow of the CuAAC reaction.

2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The primary drawback of CuAAC for biological applications is the cytotoxicity of the copper catalyst.[9] This limitation spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free alternative.[20][]

Mechanism: SPAAC utilizes a strained cyclooctyne (an eight-carbon ring containing an alkyne), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[20][22] The high ring strain of the cyclooctyne is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[20] This release of strain dramatically lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[20][23]

Caption: Conceptual overview of the catalyst-free SPAAC reaction.

2.3. Strategic Choice: CuAAC vs. SPAAC The decision to use CuAAC or SPAAC is dictated by the experimental context.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Rationale & Causality |

| Catalyst | Copper (I) required. | None (metal-free).[20][] | Causality: The absence of a cytotoxic copper catalyst makes SPAAC the superior choice for live-cell imaging and in vivo applications.[9][20] |

| Biocompatibility | Limited due to copper toxicity. | High; truly bioorthogonal.[] | Causality: Azides and strained alkynes are abiological and do not participate in side reactions with native functional groups in cells.[20][] |

| Reaction Rate | Very fast with catalyst. | Fast, but dependent on the specific cyclooctyne's ring strain.[23][24] | Causality: The reaction is driven by the release of ring strain; more strained cyclooctynes react faster.[20][23] |

| Reactants | Terminal Alkyne + Azide. | Strained Cyclooctyne + Azide. | Causality: The small size of terminal alkynes is advantageous for modifying small molecules where the bulk of a cyclooctyne might be prohibitive. |

| Regioselectivity | Highly specific (1,4-isomer).[8] | Produces a mix of regioisomers. | Causality: The copper catalyst orchestrates the orientation of the alkyne and azide, leading to a single product isomer.[8][9] |

| Ideal Use Case | In vitro conjugation, material science, synthesis of well-defined small molecules. | Live-cell labeling, in vivo imaging, surface modification of sensitive biomaterials.[][24] | Trustworthiness: Choosing the correct reaction for the environment is the first step in a self-validating protocol. |

Section 3: Applications in Drug Development and Research

The modularity of bifunctional PEG linkers combined with the efficiency of click chemistry has unlocked significant advancements across the life sciences.

3.1. Antibody-Drug Conjugates (ADCs) ADCs are a leading application where this synergy shines. An ADC consists of a monoclonal antibody linked to a potent cytotoxic payload.[25] The linker is a critical component influencing the ADC's overall performance.[11][25]

-

Improving Physicochemical Properties: Many potent cytotoxins are hydrophobic. Attaching them to an antibody can induce aggregation, especially at higher drug-to-antibody ratios (DARs). Incorporating a hydrophilic PEG linker counteracts this hydrophobicity, improving solubility and preventing aggregation.[6][25]

-

Enhancing Pharmacokinetics: The PEG chain increases the ADC's hydrodynamic size, prolonging its circulation half-life and potentially increasing tumor accumulation.[6][26]

-

Enabling Site-Specific Conjugation: Click chemistry allows for precise, covalent attachment of the PEG-drug moiety to a specific, engineered site on the antibody (e.g., a non-natural amino acid). This results in a homogeneous ADC population with a uniform DAR, which is strongly preferred for consistent efficacy and a predictable safety profile.[25]

Caption: Sequential conjugation workflow for ADC synthesis.

3.2. Proteomics and Diagnostics Bifunctional PEG linkers are used to attach probes to proteins for detection and analysis. For example, a Biotin-PEG-Azide linker can be used to attach biotin to a protein via click chemistry. The resulting biotinylated protein can then be used for affinity purification with streptavidin-coated beads or for detection in assays.[3] The PEG spacer improves the accessibility of the biotin for binding to streptavidin.

3.3. Targeted Drug Delivery and Nanomedicine PEG linkers are fundamental to nanoparticle-based drug delivery systems.[5][27] They are used to create a "stealth" coating on nanoparticles, which helps them evade the immune system and prolongs circulation time.[27] Heterobifunctional PEG linkers with click-reactive ends can then be used to covalently attach targeting ligands (e.g., peptides, antibodies) to the nanoparticle surface for tissue-specific delivery.[28]

Section 4: A Practical Guide to Implementation

Successful bioconjugation requires robust protocols and rigorous characterization. As a Senior Application Scientist, I emphasize that a protocol is only as good as the method used to validate its outcome.

4.1. Detailed Experimental Protocol: Two-Step Protein Labeling via SPAAC

This protocol describes the labeling of a protein with a fluorescent dye using a heterobifunctional PEG linker and SPAAC chemistry.

Objective: To conjugate an azide-functionalized fluorophore to a protein via a DBCO-PEG linker.

Materials:

-

Protein of interest (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS).

-

Azide-Fluorophore (e.g., Azide-TAMRA).

-

DMSO (Anhydrous).

-

Spin desalting columns.

Protocol Part 1: DBCO-Functionalization of the Protein Causality: The NHS ester reacts with primary amines (lysine side chains and the N-terminus) on the protein to form a stable amide bond. This step installs the DBCO handle onto the protein.

-

Preparation: Dissolve the protein in PBS to a concentration of 2-5 mg/mL. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in anhydrous DMSO.

-

Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted DBCO-PEG-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.

-

Confirmation (Optional but Recommended): Analyze the protein by MALDI-TOF MS to confirm the mass shift corresponding to the addition of the DBCO-PEG moiety.